molecular formula C16H30O B024144 (E)-2-hexadecenal CAS No. 22644-96-8

(E)-2-hexadecenal

Cat. No.: B024144
CAS No.: 22644-96-8
M. Wt: 238.41 g/mol
InChI Key: KLJFYXOVGVXZKT-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecenal is an unsaturated long-chain fatty aldehyde with the molecular formula C₁₆H₃₀O. It is a biologically active compound formed in organisms either enzymatically or non-enzymatically through the free-radical destruction of sphingolipids. This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets provided by Sigma-Aldrich Inc and ECHEMI .

Future Directions

2-Hexadecenal has been shown to regulate ROS production and induce apoptosis in polymorphonuclear leukocytes . This suggests potential future directions in the study of its effects on other cell types and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexadecenal can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-Hexadecenal typically involves the chemical synthesis route, where sphingosine-1-phosphate is subjected to specific reaction conditions to yield the desired aldehyde. The process may involve the use of catalysts and controlled environmental conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecenal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Long-chain fatty aldehyde dehydrogenase and oxygen.

    Reduction: NADP+ as a cofactor.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Hexadecenoic acid.

    Reduction: Hexadecanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-Hexadecenal can be compared with other similar compounds such as:

    Hexadecanal: A saturated fatty aldehyde that lacks the double bond present in 2-Hexadecenal.

    Hexadecenoic Acid: The oxidized form of 2-Hexadecenal.

    Sphingosine-1-Phosphate: The precursor molecule from which 2-Hexadecenal is derived.

Uniqueness

2-Hexadecenal is unique due to its unsaturated nature and its role in both enzymatic and non-enzymatic pathways of sphingolipid metabolism. Its ability to regulate reactive oxygen species and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-hexadec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFYXOVGVXZKT-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015907
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-37-9, 27104-14-9, 22644-96-8
Record name 2-Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXADECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12 g (50 mmol) of hexadecenal and 15.2 g (50 mmol) of formylmethylenetriphenylphosphorane in 250 ml of anhydrous toluene are boiled under reflux for 8 hours. The mixture is evaporated to dryness. The residue is extracted five times with 100 ml of ether. The extract is evaporated to dryness and chromatographed on silica gel using toluene. Yield: 8.2 g (62%). Melting point: 35° C.; RF =0.8, toluene/ethyl acetate 8:2.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-hexadecenal
Reactant of Route 2
Reactant of Route 2
(E)-2-hexadecenal
Reactant of Route 3
Reactant of Route 3
(E)-2-hexadecenal
Reactant of Route 4
Reactant of Route 4
(E)-2-hexadecenal
Reactant of Route 5
Reactant of Route 5
(E)-2-hexadecenal
Reactant of Route 6
(E)-2-hexadecenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.